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Compound of Interest

Compound Name: Egfr-IN-17

Cat. No.: B10829963 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a

Potent and Selective EGFR Inhibitor

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and

selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers,

scientists, and professionals in drug development, this document details the chemical structure,

physicochemical properties, and biological activity of EGFR-IN-17. It further elaborates on its

mechanism of action, particularly in overcoming the C797S resistance mutation, and provides

detailed experimental protocols for its characterization.

Chemical Structure and Identifiers
EGFR-IN-17 is a small molecule inhibitor with the chemical formula C27H31ClN7O3P.[1] Its

chemical structure and identifiers are summarized in the table below.

Identifier Value

CAS Number 2817679-31-3[2]

Molecular Formula C27H31ClN7O3P[1]

Molecular Weight 568.01 g/mol [1]

Physicochemical Properties
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A summary of the known physicochemical properties of EGFR-IN-17 is presented in the table

below. This data is crucial for its handling, formulation, and experimental use.

Property Value

Solubility
DMSO: ≥ 1.25 mg/mL (2.20 mM) Corn Oil: ≥

1.25 mg/mL (2.20 mM)[2][3]

Storage
Powder: -20°C for 2 years In DMSO: -80°C for 6

months, 4°C for 2 weeks[1]

Biological Activity and Mechanism of Action
EGFR-IN-17 is a highly potent and selective inhibitor of EGFR, demonstrating an IC50 value of

0.0002 μM.[1][2] Its primary significance lies in its ability to overcome the C797S mutation, a

common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).

[2]

The C797S mutation involves the substitution of cysteine with serine at position 797 in the ATP-

binding pocket of EGFR. This change prevents the covalent binding of irreversible third-

generation TKIs, rendering them ineffective.[4][5][6][7][8] EGFR-IN-17 is designed to inhibit

EGFR activity through a mechanism that is not reliant on covalent interaction with the Cys797

residue, thereby circumventing this resistance.

The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase

that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand

binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling

cascades. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK)

pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and

survival.[9][10][11][12]
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Figure 1: Simplified EGFR Signaling Pathway.
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Overcoming C797S-Mediated Resistance
The development of the C797S mutation in EGFR is a significant clinical challenge. The logical

workflow for the development and action of inhibitors targeting this mutation is illustrated below.
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Figure 2: Logical workflow of resistance and inhibition.

Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and application of

EGFR-IN-17. The following sections provide methodologies for key experiments based on

standard practices in the field.

EGFR Kinase Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro inhibitory activity of EGFR-
IN-17 against EGFR kinase. A common method is a luminescence-based assay that measures

the amount of ATP remaining in the solution following a kinase reaction.

Materials:

Recombinant human EGFR enzyme

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM

DTT)[13]

ATP

Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

EGFR-IN-17 (dissolved in DMSO)

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of EGFR-IN-17 in DMSO. A typical starting

concentration is 10 mM.

Reaction Setup: In a 384-well plate, add the following components in order:
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1 µL of diluted EGFR-IN-17 or DMSO (for control).

2 µL of EGFR enzyme diluted in kinase buffer.

2 µL of a mixture of substrate and ATP in kinase buffer.[13]

Incubation: Incubate the plate at room temperature for 60 minutes.

ATP Detection:

Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete

the remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and

generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.
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Figure 3: Workflow for an in vitro kinase assay.

Cell-Based Proliferation Assay
This protocol measures the effect of EGFR-IN-17 on the proliferation of cancer cell lines,

including those harboring EGFR mutations.

Materials:

Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered cells with the C797S

mutation)
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Cell culture medium and supplements

EGFR-IN-17

Cell proliferation assay reagent (e.g., CellTiter-Glo®)

96-well clear-bottom plates

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of EGFR-IN-17. Include a DMSO-

only control.

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

Cell Viability Measurement: Add the cell proliferation reagent to each well according to the

manufacturer's instructions and measure the signal (e.g., luminescence or absorbance)

using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and

determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the

logarithm of the inhibitor concentration.

Conclusion
EGFR-IN-17 is a promising therapeutic agent for non-small cell lung cancer, particularly in

cases that have developed resistance to third-generation EGFR TKIs through the C797S

mutation. Its potent and selective inhibitory activity, coupled with its ability to overcome this

critical resistance mechanism, makes it a valuable tool for both basic research and clinical drug

development. The data and protocols presented in this guide are intended to facilitate further

investigation and application of this important molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10829963?utm_src=pdf-body
https://www.benchchem.com/product/b10829963?utm_src=pdf-body
https://www.benchchem.com/product/b10829963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10829963?utm_src=pdf-custom-synthesis
https://dcchemicals.com/product_show-egfr-in-17.html?datasheet=datasheet
https://www.medchemexpress.com/egfr-in-17.html
https://www.medchemexpress.com/egfr-in-17.html?locale=es-ES
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957905/
https://aacrjournals.org/mct/article/16/2/357/92197/Characterization-of-EGFR-T790M-L792F-and-C797S
https://pmc.ncbi.nlm.nih.gov/articles/PMC4771182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4771182/
https://www.e-crt.org/upload/pdf/crt-2020-278.pdf
https://aacrjournals.org/clincancerres/article/21/17/3924/117742/The-Allelic-Context-of-the-C797S-Mutation-Acquired
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447962/
https://www.bocsci.com/egfr-signaling-pathway.html
https://lifesciences.danaher.com/us/en/library/egfr-signaling-pathway.html
https://www.researchgate.net/figure/Simplified-EGFR-signaling-pathway-Ligands-are-EGF-TGF-b-ER-and-AR-The-two-main_fig1_49711601
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.benchchem.com/product/b10829963#egfr-in-17-chemical-structure-and-properties
https://www.benchchem.com/product/b10829963#egfr-in-17-chemical-structure-and-properties
https://www.benchchem.com/product/b10829963#egfr-in-17-chemical-structure-and-properties
https://www.benchchem.com/product/b10829963#egfr-in-17-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829963?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

